molecular formula C8H4BrClN2O2S B13936063 Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate

Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate

Cat. No.: B13936063
M. Wt: 307.55 g/mol
InChI Key: YOBMGMKIOBJXQE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . This reaction forms an intermediate, which is then further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate is unique due to the presence of both bromine and chlorine atoms on the thiazole-pyridine scaffold. This dual halogenation can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H4BrClN2O2S

Molecular Weight

307.55 g/mol

IUPAC Name

methyl 2-bromo-7-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C8H4BrClN2O2S/c1-14-7(13)3-2-11-6-5(4(3)10)12-8(9)15-6/h2H,1H3

InChI Key

YOBMGMKIOBJXQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1Cl)N=C(S2)Br

Origin of Product

United States

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